5,15-Dibromo-10,20-di-p-tolylporphyrin
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Overview
Description
5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin: is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst, followed by bromination. The reaction conditions often include:
Condensation Reaction: Pyrrole and p-tolualdehyde are condensed in the presence of an acid catalyst such as trifluoroacetic acid or acetic acid.
Bromination: The resulting porphyrin is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized derivatives of the porphyrin ring.
Reduction: Reduced forms of the porphyrin compound.
Substitution: Substituted porphyrins with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Photodynamic Therapy: Its photophysical properties make it a candidate for use in photodynamic therapy for cancer treatment.
Biology:
Biomimetic Studies: The compound can be used to study the functions of natural porphyrins in biological systems, such as hemoglobin and chlorophyll.
Medicine:
Drug Development: Its unique structure allows for exploration in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin involves its interaction with molecular targets through its porphyrin ring. The bromine atoms and p-tolyl groups can influence its binding affinity and specificity. The compound can participate in electron transfer reactions, making it useful in catalytic processes and photodynamic therapy. The molecular pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell death in targeted cancer cells.
Comparison with Similar Compounds
5,10,15,20-Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: A porphyrin with four pentafluorophenyl groups, known for its electron-withdrawing properties.
5,15-Bis(4-methylphenyl)porphyrin: Similar to 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin but without the bromine atoms.
Uniqueness: The presence of bromine atoms in 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin distinguishes it from other porphyrins, providing unique reactivity and potential for substitution reactions. The p-tolyl groups also contribute to its distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C34H24Br2N4 |
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Molecular Weight |
648.4 g/mol |
IUPAC Name |
10,20-dibromo-5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C34H24Br2N4/c1-19-3-7-21(8-4-19)31-23-11-15-27(37-23)33(35)29-17-13-25(39-29)32(22-9-5-20(2)6-10-22)26-14-18-30(40-26)34(36)28-16-12-24(31)38-28/h3-18,37-38H,1-2H3 |
InChI Key |
KNSASXOBZWBFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2N6)Br)C=C5)C7=CC=C(C=C7)C)C=C4)Br)N3 |
Origin of Product |
United States |
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